1-(2-Ethoxyphenyl)ethane-1-thiol
Description
1-(2-Ethoxyphenyl)ethane-1-thiol is an aromatic thiol characterized by an ethoxy substituent at the ortho position of a phenyl ring attached to a thiol-terminated ethane chain. This structural motif confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-3-11-10-7-5-4-6-9(10)8(2)12/h4-8,12H,3H2,1-2H3 |
InChI Key |
CNFPFJMPZMJMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyphenylmagnesium bromide with ethanethiol in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Sulfides or hydrogenated products.
Substitution: Various substituted phenyl ethanethiols.
Scientific Research Applications
1-(2-Ethoxyphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Ethoxyphenyl)ethane-1-thiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This reactivity is crucial in both chemical synthesis and biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Methoxyphenyl)ethane-1-thiol (CAS 63659-59-6)
- Molecular Formula : C₉H₁₂OS
- Molar Mass : 168.26 g/mol
- Key Differences: Substituent Position: Methoxy group at the para position vs. ethoxy at the ortho position in the target compound. Electronic Effects: The ethoxy group’s larger size and ortho orientation enhance steric hindrance and alter electron-donating capacity compared to the para-methoxy analog.
1-(5-Methylthiophen-2-yl)ethane-1-thiol
- Molecular Formula : C₇H₁₀S₂
- Molar Mass : 158.28 g/mol
- Key Differences: Aromatic System: Thiophene ring (a sulfur-containing heterocycle) replaces the benzene ring, altering conjugation and reactivity.
1-(Methylthio)ethane-1-thiol
- Molecular Formula : C₃H₈S₂
- Molar Mass : 108.22 g/mol
- Key Differences :
2-[Methyl(propan-2-yl)amino]ethane-1-thiol (CAS 36759-66-7)
- Molecular Formula : C₆H₁₅NS
- Molar Mass : 133.25 g/mol
- Key Differences: Functional Group: An amino substituent introduces hydrogen-bonding capability and basicity, contrasting with the ether-linked ethoxyphenyl group.
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent/Feature | Aromatic System |
|---|---|---|---|---|
| 1-(2-Ethoxyphenyl)ethane-1-thiol | C₁₀H₁₄OS | 182.28 | Ortho-ethoxy phenyl | Benzene |
| 2-(4-Methoxyphenyl)ethane-1-thiol | C₉H₁₂OS | 168.26 | Para-methoxy phenyl | Benzene |
| 1-(5-Methylthiophen-2-yl)ethane-1-thiol | C₇H₁₀S₂ | 158.28 | 5-Methyl thiophene | Thiophene |
| 1-(Methylthio)ethane-1-thiol | C₃H₈S₂ | 108.22 | Methylthio group | None |
Biological Activity
1-(2-Ethoxyphenyl)ethane-1-thiol is a thiol compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiols are characterized by the presence of a sulfhydryl group (-SH), which enables them to participate in various biochemical processes, including redox reactions, enzyme catalysis, and interactions with metal ions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Mechanisms of Biological Activity
Thiols like this compound exhibit significant biological activity through several mechanisms:
- Redox Reactions : Thiols can act as reducing agents, participating in redox reactions that are crucial for cellular metabolism and signaling pathways. The ability to donate electrons makes them important in maintaining the redox balance within cells.
- Metal Chelation : Thiols can bind to metal ions, which may influence various biological processes, including enzyme activity and metal ion homeostasis.
- Antioxidant Properties : By scavenging free radicals and reactive oxygen species (ROS), thiols contribute to cellular defense against oxidative stress, which is linked to numerous diseases .
Anticancer Activity
Recent studies have highlighted the potential of thiol compounds in oncology. For instance, compounds with similar structures have shown antiproliferative effects on cancer cell lines:
- In vitro studies demonstrated that certain thiol derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values ranging from 10 to 33 nM. These compounds were found to disrupt tubulin polymerization and induce apoptosis in cancer cells .
Case Studies
- Case Study 1 : A study investigated the effects of various thiol compounds on MCF-7 cells. It was found that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Case Study 2 : Another research focused on the antioxidant properties of thiols. It reported that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 25 | Tubulin destabilization, apoptosis induction |
| Compound A | MDA-MB-231 | 30 | Inhibition of tubulin polymerization |
| Compound B | HeLa | 15 | ROS scavenging, antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
